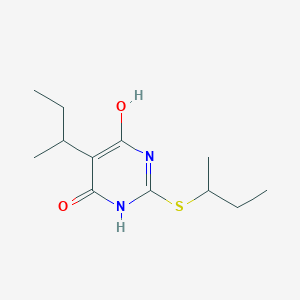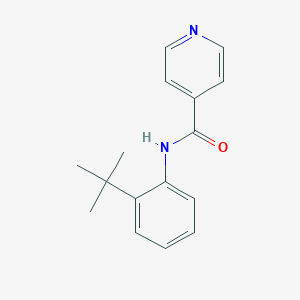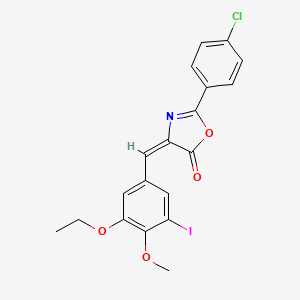![molecular formula C18H22O3 B5169831 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5169831.png)
2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene, also known as TMB-4, is a chemical compound that has been of significant interest in scientific research. TMB-4 is a member of the class of compounds known as calixarenes, which are macrocyclic compounds that have been widely used in various fields of chemistry due to their unique properties. TMB-4 has been extensively studied for its potential applications in the fields of pharmaceuticals, materials science, and analytical chemistry.
Mécanisme D'action
The mechanism of action of 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene is not fully understood, but it is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways. This compound has been shown to be effective against both gram-positive and gram-negative bacteria, suggesting that it may have a broad-spectrum antimicrobial activity.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and minimal side effects in animal studies, suggesting that it may be a safe and effective treatment option for various bacterial infections. This compound has also been shown to have antioxidant properties, which may have potential applications in the treatment of various diseases associated with oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the treatment of various bacterial infections. However, this compound has some limitations in laboratory experiments, such as its relatively low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene. One area of interest is the development of more efficient synthesis methods that can produce this compound in higher yields and with greater purity. Another area of interest is the investigation of this compound's potential applications in the treatment of various diseases associated with oxidative stress, such as neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its use in the treatment of bacterial infections.
Méthodes De Synthèse
2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenol with ethyl bromide to form 2-ethoxy-4-methylphenol, which is then reacted with 2-bromoethyl ether to form this compound. The synthesis of this compound requires careful control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yields and purity.
Applications De Recherche Scientifique
2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene has been extensively studied for its potential applications in various fields of scientific research. In the field of pharmaceuticals, this compound has been shown to exhibit significant antimicrobial activity against a wide range of bacteria and fungi. This compound has also been investigated for its potential use as a drug delivery system, due to its ability to encapsulate and release a variety of therapeutic agents.
Propriétés
IUPAC Name |
2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-4-19-16-10-5-6-11-17(16)20-12-13-21-18-14(2)8-7-9-15(18)3/h5-11H,4,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMTXDAYKYOZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(1-propyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5169755.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5169765.png)
![3-bromo-N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5169770.png)
![2-hydroxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5169778.png)


![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5169810.png)
![1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B5169820.png)
![ethyl 4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5169828.png)

![2,6-difluoro-N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5169845.png)
![ethyl 4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5169847.png)


